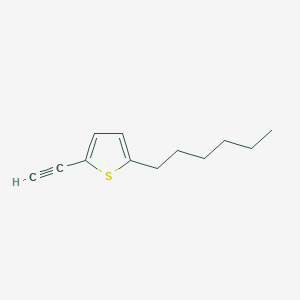

2-Ethynyl-5-hexylthiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16S |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

2-ethynyl-5-hexylthiophene |

InChI |

InChI=1S/C12H16S/c1-3-5-6-7-8-12-10-9-11(4-2)13-12/h2,9-10H,3,5-8H2,1H3 |

InChI Key |

BMGYWQJZDYRSHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 5 Hexylthiophene and Its Derivatives

Precursor Synthesis Routes to 2-Substituted-5-hexylthiophenes

The journey towards 2-ethynyl-5-hexylthiophene often begins with the synthesis of appropriately substituted 2-hexylthiophene (B90786) precursors. A common starting material is 2,5-dibromo-3-hexylthiophene (B54134). mdpi.comresearchgate.net This compound serves as a versatile platform for introducing various functional groups. One key reaction is the Suzuki cross-coupling, where 2,5-dibromo-3-hexylthiophene is reacted with different arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 5-aryl-2-bromo-3-hexylthiophene derivatives. mdpi.comresearchgate.net The reaction conditions are crucial, with solvent systems like 1,4-dioxane/water being effective. mdpi.com

Another important precursor is 2-bromo-3-alkyl-5-thienyl magnesium bromide, which can be polymerized using a Ni(dppp)Cl₂ catalyst. ethz.ch The synthesis of 2-hexylthiophene itself can be accomplished through a Kumada coupling reaction. researchgate.net For creating oligomeric precursors, the Fiesselmann reaction offers a pathway to synthesize substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids and esters. acs.org

Direct Ethynylation Strategies for Thiophene (B33073) Ring Functionalization

Directly introducing an ethynyl (B1212043) group onto the thiophene ring is a highly sought-after transformation. Several catalytic systems have been developed to achieve this efficiently.

Gold-Catalyzed Alkynylation Approaches Utilizing Benziodoxolone Reagents

A significant advancement in the direct alkynylation of thiophenes involves the use of gold catalysts in conjunction with hypervalent iodine reagents, specifically 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). epfl.chnih.govepfl.ch This method allows for the direct silylethynylation of thiophenes at room temperature under open flask conditions. epfl.ch A key discovery was the cooperative effect between a gold catalyst, such as AuCl, and a Brønsted acid like trifluoroacetic acid (TFA), which was necessary to overcome the low reactivity of the thiophene ring. epfl.chnih.govepfl.ch The reaction proceeds with high yields, and the bulky triisopropylsilyl (TIPS) group is often optimal for the transfer of the acetylene (B1199291) unit. nih.gov For instance, 2-hexylthiophene can be alkynylated using this method, followed by deprotection to yield the terminal alkyne. epfl.ch The proposed mechanism suggests an activation of the TIPS-EBX reagent by both the gold catalyst and the Brønsted acid. epfl.ch

Table 1: Gold-Catalyzed Alkynylation of 2-Hexylthiophene epfl.ch

| Reactant | Reagent | Catalyst | Acid | Solvent | Temperature | Product | Yield |

|---|

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions for Ethynyl Introduction

The Sonogashira cross-coupling reaction is a cornerstone for forming sp²-sp carbon-carbon bonds and is widely used for the ethynylation of aryl and heteroaryl halides. researchgate.netmdpi.commdpi.comwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a common precursor is a halogenated 2-hexylthiophene, such as 2-bromo-5-hexylthiophene. researchgate.net The reaction involves coupling this halide with a terminal alkyne, often with a protecting group like trimethylsilyl (B98337) (TMS), in the presence of a palladium complex like Pd(PPh₃)₂Cl₂ and a copper salt like CuI. researchgate.netnih.gov The reaction can be performed under mild conditions, including at room temperature. organic-chemistry.org Various palladium catalysts and ligands have been explored to optimize this reaction, including Pd(PhCN)₂Cl₂/P(t-Bu)₃. researchgate.net

The reactivity of the halide is a key factor; aryl iodides are generally more reactive than aryl bromides. wikipedia.org This difference can be exploited for selective couplings. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.orgorganic-chemistry.org

Exploration of Other Cross-Coupling and Olefination Reactions

Beyond gold and palladium catalysis, other transition metals and reaction types have been explored for thiophene functionalization. Nickel-catalyzed cross-coupling reactions, for instance, have been used in the synthesis of thiophene-containing materials. tum.de Desulfurative cross-coupling of thiophene with Grignard reagents represents an alternative approach. tum.de

Olefination reactions, such as the Wittig reaction and McMurry coupling, are primarily used for creating carbon-carbon double bonds but can be part of a synthetic sequence leading to alkynes. rsc.orgresearchgate.net For example, a McMurry coupling can be used to synthesize thienylenevinylene derivatives. rsc.org While not a direct ethynylation method, these reactions contribute to the construction of complex conjugated systems that may incorporate the this compound moiety.

Optimization of Reaction Conditions and Isolation Procedures for this compound

The successful synthesis of this compound hinges on the careful optimization of reaction conditions and efficient isolation procedures. unit.no In the Sonogashira coupling, factors such as the choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent all play a crucial role. organic-chemistry.orgscirp.orgnih.gov For instance, PdCl₂(PPh₃)₂ has been identified as a highly active catalyst precursor in some systems. nih.gov The use of bio-derived solvents like dimethylisosorbide (DMI) is also being explored for more sustainable cross-coupling reactions. organic-chemistry.org

For the gold-catalyzed alkynylation, the ratio of the benziodoxolone reagent and the Brønsted acid are key parameters to optimize. epfl.ch Isolation of the final product often involves chromatographic techniques. unit.no In one reported procedure for the synthesis of this compound, the crude product from the deprotection of 2-((trimethylsilyl)ethynyl)-5-hexylthiophene was filtered and concentrated under reduced pressure. unit.no

Synthetic Approaches for this compound-Containing Oligomers and Pre-Polymers

The this compound unit is a valuable building block for the synthesis of conjugated oligomers and polymers, which are of interest for applications in organic electronics. ethz.chnih.gov One common strategy is the Sonogashira coupling polymerization, where a dihalo-monomer is reacted with a diethynyl-monomer. mdpi.com

Alternatively, end-functionalization of pre-synthesized polymers like poly(3-hexylthiophene) (P3HT) with an ethynyl group is a powerful technique. nih.gov A well-controlled method involves the Sonogashira coupling of P3HT with H/Br end-groups with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group. nih.gov This approach exclusively affords P3HT with an ethynyl group at one end, which is crucial for subsequent "click" reactions to form block copolymers. nih.gov

Kumada catalyst-transfer polycondensation (KCTP) is another method to synthesize well-defined P3HT. tu-dresden.deumich.edu Quenching the living polymerization with ethynylmagnesium chloride can introduce a terminal alkyne, although this can sometimes lead to difunctionalization. nih.gov Externally-initiated KCTP followed by end-capping with an ethynyl-functionalized aryl group via Negishi coupling offers another route to precisely functionalized oligomers. tu-dresden.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2′-bithiophene |

| 2,2′:5′,2″-terthiophene |

| 2,5-dibromo-3-hexylthiophene |

| 2-bromo-3-alkyl-5-thienyl magnesium bromide |

| 2-bromo-5-hexylthiophene |

| This compound |

| 2-hexylthiophene |

| 5-aryl-2-bromo-3-hexylthiophene |

| 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) |

| AuCl |

| CuI |

| Dimethylisosorbide (DMI) |

| Ethynylmagnesium chloride |

| Grignard reagents |

| Negishi coupling |

| Ni(dppp)Cl₂ |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ |

| Pd(PPh₃)₂Cl₂ |

| Pd(PPh₃)₄ |

| Poly(3-hexylthiophene) (P3HT) |

| Suzuki cross-coupling |

| Trifluoroacetic acid (TFA) |

Polymerization and Oligomerization of 2 Ethynyl 5 Hexylthiophene and Its Derivatives

Synthesis of Homopolymers and Copolymers Incorporating 2-Ethynyl-5-hexylthiophene Units

The incorporation of the ethynyl (B1212043) group into polythiophene structures opens avenues for advanced materials with tailored properties, primarily through post-polymerization modifications like click chemistry. The synthesis of polymers containing this compound units leverages controlled polymerization techniques to achieve well-defined architectures.

Kumada Catalyst-Transfer Polymerization (KCTP) and Grignard Metathesis (GRIM) Polymerization of Thiophene (B33073) Monomers

Kumada Catalyst-Transfer Polymerization (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). nih.govcmu.edu This technique offers excellent control over molecular weight, polydispersity, and end-group functionality. ru.nlacs.org The mechanism involves the polymerization of a 2-bromo-5-chloromagnesio-3-alkylthiophene monomer, which is initiated by a nickel(II) complex, typically featuring diphosphine ligands like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). cmu.educore.ac.uk

The polymerization proceeds via a living chain-growth mechanism where the nickel catalyst "walks" along the polymer chain during the reaction. nih.govcore.ac.uk The key steps in the catalytic cycle are transmetalation of the Grignard monomer to the nickel center, followed by reductive elimination to form a new C-C bond, and subsequent oxidative addition of the catalyst to the terminal C-Br bond of the growing chain. cmu.edu This process ensures that the catalyst remains associated with the polymer chain end, allowing for the sequential addition of monomers. rsc.org

For monomers like this compound, the reactive ethynyl group would likely require a protecting group, such as a trimethylsilyl (B98337) (TMS) group, to prevent side reactions with the Grignard reagent during monomer preparation and polymerization. The polymerization would then proceed using the protected thiophene monomer, followed by a deprotection step to reveal the ethynyl functionality on the resulting polymer.

Controlled Polymerization Techniques for Molecular Weight and Polydispersity Control

A key advantage of GRIM polymerization is its "living" or controlled nature, which allows for the synthesis of polymers with predictable molecular weights (MW) and narrow molecular weight distributions, quantified by the polydispersity index (PDI). core.ac.ukresearchgate.net The number-average molecular weight (Mₙ) of the resulting polymer can be effectively controlled by adjusting the initial molar ratio of the monomer to the nickel initiator ([M]₀/[Ni]₀). nih.govcmu.edu

When the rate of initiation is comparable to or faster than the rate of propagation, a linear relationship between Mₙ and the monomer-to-initiator ratio is observed. nih.gov This controlled process typically yields poly(3-alkylthiophene)s with low PDI values, often below 1.5. cmu.educore.ac.uk The ability to control these parameters is crucial for tuning the physical and electronic properties of the final material, as properties like solubility, morphology, and charge carrier mobility are highly dependent on polymer chain length. nih.govcmu.edu The synthesis of polymers with low dispersity is particularly important for achieving highly ordered, nanofibrillar morphologies through self-assembly. cmu.edu

Below is a table summarizing typical results for molecular weight and polydispersity control in the GRIM polymerization of 3-hexylthiophene (B156222), which serves as a model for ethynyl-functionalized analogues.

| Monomer/Initiator Ratio ([M]₀/[Ni]₀) | Target Mₙ (kDa) | Obtained Mₙ (kDa) via GPC | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| 71 | 11.8 | 12.5 | 1.22 | nih.gov |

| 143 | 23.7 | 22.1 | 1.21 | nih.gov |

| 250 | 41.4 | 31.5 | 1.30 | nih.gov |

| 500 | 82.9 | 45.2 | 1.51 | nih.gov |

| 1000 | 165.8 | 74.1 | 1.85 | nih.gov |

Note: The deviation between target and obtained Mₙ at higher ratios can be attributed to factors like the solubility of the high-MW polymer in the reaction solvent. nih.gov

Design and Synthesis of Block Copolymers with this compound Segments

The presence of an ethynyl group is particularly valuable for the synthesis of block copolymers. sci-hub.senih.gov Block copolymers containing a conjugated polymer segment (like polythiophene) and a flexible coil or another rigid rod segment can self-assemble into well-defined nanostructures, which is highly desirable for applications in organic electronics. tdl.orgmdpi.com

One of the most effective methods for creating these block copolymers is through "click" chemistry, specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC). sci-hub.setdl.org In this approach, a polythiophene segment functionalized with a terminal ethynyl group is reacted with another polymer block possessing a terminal azide (B81097) group. nih.gov This method has been successfully used to synthesize amphiphilic diblock copolymers, such as poly(3-hexylthiophene)-b-poly(2-ethyl-2-oxazoline) (P3HT-b-PEtOx), where the ethynyl-terminated P3HT is "clicked" to an azide-terminated PEtOx. sci-hub.senih.gov

Another strategy for synthesizing all-conjugated block copolymers is the sequential monomer addition method, which takes advantage of the living nature of GRIM polymerization. core.ac.uktdl.org After the first monomer is fully polymerized, a second, different thiophene monomer is added to the reaction mixture, leading to the growth of a second block from the active chain end of the first block. core.ac.uk This allows for the creation of well-defined "rod-rod" block copolymers. tdl.org

Strategies for End-Group Functionalization of this compound Polymers

Introducing a terminal ethynyl group onto a polythiophene chain is a critical step for subsequent modifications, such as the synthesis of block copolymers via click reactions. sci-hub.se Two primary strategies have been developed for this purpose: quenching of the living polymerization and post-polymerization modification. sci-hub.secmu.edu

Quenching with an Ethynyl Grignard Reagent : In this method, a living GRIM polymerization is terminated by adding an excess of an ethynyl-containing Grignard reagent, such as ethynylmagnesium bromide or chloride. sci-hub.secmu.edu This reagent reacts with the catalyst at the polymer chain end, effectively "capping" the polymer with an ethynyl group. However, a significant drawback of this method is the potential for di-ethynylation, where both ends of the polymer chain become functionalized. sci-hub.senih.gov This occurs because the nickel catalyst can detach and re-initiate reactions at the other end of the chain, leading to a mixture of mono- and di-functionalized products, which complicates the synthesis of pure diblock copolymers. sci-hub.se

Post-Polymerization Modification : To achieve exclusive mono-functionalization, a post-polymerization approach is often preferred. sci-hub.senih.gov This strategy begins with a P3HT polymer synthesized to have defined H/Br end groups. The bromine-terminated end is then subjected to a cross-coupling reaction, such as a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. sci-hub.senih.gov The reaction is catalyzed by palladium and copper complexes. Following the coupling reaction, the trimethylsilyl (TMS) protecting group is removed (e.g., using tetrabutylammonium (B224687) fluoride), yielding a P3HT polymer with an ethynyl group exclusively at one end. sci-hub.senih.gov This method provides excellent control and avoids the formation of di-functionalized byproducts, making it ideal for the synthesis of well-defined diblock copolymers. sci-hub.se

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Grignard Quenching | Terminating a living polymerization with ethynylmagnesium halide. | Simple, one-pot procedure. | Often produces a mixture of mono- and di-ethynylated polymers. | sci-hub.senih.govcmu.edu |

| Post-Polymerization Modification | Coupling a protected alkyne to a pre-formed polymer with a reactive (Br) end, followed by deprotection. | Provides exclusive mono-functionalization; high purity of final product. | Requires multiple synthetic steps (coupling and deprotection). | sci-hub.senih.gov |

Oligomerization Studies and Synthesis of Defined Oligo(ethynyl-hexylthiophene) Systems

While the polymerization of this compound leads to long-chain macromolecules, the synthesis of well-defined, shorter-chain oligomers is also of significant interest. Oligothiophenes with a precise number of repeating units serve as model compounds for understanding the electronic and structural properties of their polymer analogues and are useful in their own right for electronic applications. mdpi.com

The synthesis of defined oligo(ethynyl-hexylthiophene) systems typically relies on iterative, stepwise synthetic strategies rather than chain-growth polymerization. These methods build the oligomer one repeating unit, or a few units, at a time. Common approaches include transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. sigmaaldrich.com For instance, a synthetic route could involve the iterative coupling of a monobrominated ethynyl-hexylthiophene with a boronic acid ester-functionalized counterpart (Suzuki coupling) or a stannylated version (Stille coupling). sigmaaldrich.com To control the length and prevent unwanted polymerization, one end of the monomer unit is typically protected during each coupling step.

These methods allow for the precise control of the oligomer's length, sequence, and end-groups, enabling the synthesis of monodisperse materials. Such well-defined systems are crucial for fundamental studies correlating chain length with optical and electronic properties, such as absorption/emission maxima and charge carrier mobility. For example, novel π-conjugated D-A-D-A-D type oligomers have been synthesized where thiophene-containing units act as donors, demonstrating the modularity of these synthetic approaches. mdpi.com

Investigating the Impact of Polymerization Conditions on Regioregularity and Chain Conformation

The performance of polythiophenes in electronic devices is critically dependent on their solid-state morphology, which is dictated by factors established during synthesis, particularly regioregularity. cmu.edudntb.gov.ua

Regioregularity refers to the uniformity of the coupling between adjacent thiophene units. For 3-substituted thiophenes, three types of couplings are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high percentage of HT couplings (>98%) allows the polymer backbone to adopt a planar conformation. nih.govresearchgate.net This planarity promotes strong intermolecular π-π stacking, leading to the self-assembly of polymer chains into ordered, crystalline lamellar structures. cmu.edu This high degree of order is essential for efficient charge transport. In contrast, regioirregular polymers with a mix of couplings have twisted backbones that hinder packing and result in amorphous materials with poor electronic properties. cmu.edu

GRIM polymerization is known to produce P3HT with very high regioregularity. nih.gov However, polymerization conditions can still influence the final structure. Factors that affect regioregularity include:

Catalyst Choice : Nickel-based catalysts, like Ni(dppp)Cl₂, are highly effective at producing regioregular polymers via a chain-growth mechanism. rsc.org Palladium-based catalysts, in contrast, tend to operate via a step-growth mechanism and yield polymers with lower regioregularity. rsc.org

Monomer Purity and Activation : The formation of the active Grignard monomer must be complete. The presence of unreacted Grignard reagents can affect the end groups and potentially the polymerization kinetics. researchgate.net

Temperature : Polymerization temperature can affect the molar mass and, to a lesser extent, the regioregularity. researchgate.net

The chain conformation is a direct consequence of the polymer's regioregularity and the influence of processing conditions. Highly regioregular chains of poly(ethynyl-hexylthiophene) are expected to self-assemble into nanofibrillar structures, similar to P3HT. cmu.edu The hexyl side chains provide solubility in organic solvents, while the rigid conjugated backbone drives the aggregation and ordering process. The final conformation in a thin film can be further manipulated by the choice of solvent, casting method, and post-deposition annealing, all of which influence the degree of crystallinity and the orientation of the polymer chains relative to the substrate. cmu.edudntb.gov.ua

| Condition Varied | Effect on Regioregularity (HT content) | Effect on Molar Mass (Mₙ or Mₙ) | Reference |

|---|---|---|---|

| Transition Metal Catalyst (Ni vs. Pd) | Ni catalysts yield high HT content (>95%); Pd catalysts yield lower HT content (<80%). | Ni catalysts enable chain-growth with controlled MW; Pd catalysts lead to step-growth with less control. | rsc.org |

| Polymerization Temperature | Minor effect on HT content within a typical range. | Significant effect; lower temperatures can sometimes lead to better control, while higher temperatures can increase polymerization rate but may broaden PDI. | researchgate.net |

| Presence of Additives (e.g., LiCl) | Can slightly decrease regioregularity. | Can accelerate monomer activation and increase molecular weight. | researchgate.net |

Applications of 2 Ethynyl 5 Hexylthiophene Based Materials in Organic Electronics and Advanced Systems

Development of Organic Semiconductor Materials

The development of organic semiconductor materials based on 2-ethynyl-5-hexylthiophene has been driven by the pursuit of solution-processable materials with high charge carrier mobility and tunable electronic properties. The ethynyl (B1212043) group serves as a versatile handle for various polymerization and coupling reactions, enabling the synthesis of a diverse range of molecular structures.

One of the primary strategies involves the use of this compound in Sonogashira coupling polymerization . This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and various aryl halides. This method has been employed to create a variety of conjugated polymers where the this compound unit is a key component of the polymer backbone. By carefully selecting the comonomers, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting polymers, can be precisely controlled.

Another significant approach is the utilization of click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethynyl group of this compound readily participates in this highly efficient and regioselective reaction with azide-functionalized molecules or polymers. This has been instrumental in the synthesis of well-defined block copolymers. For instance, ethynyl-terminated poly(3-hexylthiophene) (P3HT), a close structural analog, can be synthesized and subsequently "clicked" with other polymers to create materials with tailored morphologies and functionalities for applications in organic photovoltaics and transistors.

Beyond linear polymers, this compound has been explored as a building block for oligomers and small molecules . These materials offer the advantage of well-defined molecular weights and high purity, which can lead to more reproducible device performance. The synthesis of such molecules often involves sequential cross-coupling reactions to build up a conjugated system with the this compound moiety at its core or as a terminal group. These small molecules are designed to self-assemble into ordered structures in the solid state, facilitating efficient charge transport.

The development of these materials is a continuous process, with ongoing research focused on creating novel architectures, such as dendrimers and hyperbranched polymers, to further enhance the performance of organic electronic devices.

Performance in Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Materials derived from this compound have shown promise in the fabrication of organic field-effect transistors (OFETs) and thin-film transistors (TFTs), which are fundamental components of modern electronics, including displays and sensors. The performance of these devices is critically dependent on the charge carrier mobility of the semiconductor material and the quality of the interfaces within the device.

The charge carrier mobility in organic semiconductors is intrinsically linked to the molecular structure and the resulting solid-state packing. For polymers and small molecules based on this compound, several structural factors influence their mobility:

Regioregularity: In polymeric systems, the regularity of the polymer chain has a profound impact on its ability to self-assemble into ordered, crystalline domains. For instance, in the closely related poly(3-hexylthiophene), a high degree of head-to-tail regioregularity leads to the formation of lamellar structures with significant π-π stacking, which provides efficient pathways for charge transport. Similar principles apply to polymers incorporating this compound, where a well-defined polymer structure is crucial for achieving high mobility.

Molecular Weight and Polydispersity: The molecular weight of the polymer can influence its film-forming properties and the extent of intermolecular connectivity. Optimal charge transport is often observed within a specific molecular weight range. A narrow polydispersity index (PDI) is also desirable as it ensures a more uniform material, leading to more consistent device performance.

Side-Chain Engineering: The hexyl side chain in this compound is primarily introduced to enhance solubility, enabling solution-based processing. However, the length and branching of the alkyl side chains can also affect the intermolecular packing and, consequently, the charge carrier mobility. Shorter or branched side chains can sometimes lead to closer π-π stacking and improved mobility.

Backbone Planarity: A planar conjugated backbone is essential for effective π-orbital overlap between adjacent molecules, which is a prerequisite for efficient charge transport. The incorporation of the rigid ethynyl linkage can contribute to the planarity of the polymer backbone, potentially enhancing charge carrier mobility.

The following table summarizes the charge carrier mobilities of various organic semiconductor materials, including those related to this compound, highlighting the impact of structural modifications.

| Material | Device Architecture | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

| P3HT | Top-gate, bottom-contact OFET | 0.01 - 0.1 | > 10^5 |

| PQT-12 | Top-gate, bottom-contact OFET | 0.2 - 0.6 | > 10^6 |

| TIPS-pentacene | Top-gate, bottom-contact OFET | > 1 | > 10^6 |

This table presents typical performance metrics for related organic semiconductors to provide context for the potential of this compound-based materials.

The performance of an OFET is not solely determined by the semiconductor material but is also heavily influenced by the interfaces between the semiconductor, the dielectric, and the electrodes. Interface engineering is a critical aspect of device optimization.

Dielectric Surface Modification: The interface between the organic semiconductor and the gate dielectric is where charge transport occurs. Modifying the dielectric surface with self-assembled monolayers (SAMs) can reduce charge trapping sites and improve the molecular ordering of the semiconductor film. For example, treating a silicon dioxide (SiO₂) dielectric with octadecyltrichlorosilane (B89594) (OTS) can create a more hydrophobic surface, which promotes better crystalline growth of thiophene-based polymers.

Electrode Work Function Matching: The energy barrier for charge injection from the source and drain electrodes into the semiconductor can significantly impact device performance. The work function of the electrode material should be well-matched with the HOMO (for p-type) or LUMO (for n-type) level of the organic semiconductor. Gold is a common electrode material for p-type thiophene-based semiconductors due to its suitable work function.

Device Architecture: The architecture of the OFET, such as top-gate versus bottom-gate and top-contact versus bottom-contact, can also affect performance. Top-gate architectures can sometimes offer better performance as they allow for the deposition of the dielectric on top of the semiconductor, which can protect the sensitive organic layer during subsequent processing steps.

Optimization of these interfacial properties and device architectures is crucial to fully realize the potential of this compound-based materials in high-performance OFETs and TFTs.

Utilization in Organic Photovoltaic (OPV) Devices and Solar Cells

The development of efficient and low-cost organic photovoltaic (OPV) devices is a major goal in the field of renewable energy. Materials derived from this compound are being explored for their potential as donor or acceptor components in the active layer of these devices.

The active layer of most high-performance OPVs consists of a bulk heterojunction (BHJ) blend of an electron-donating (donor) material and an electron-accepting (acceptor) material. The ethynyl group of this compound provides a versatile platform for creating novel donor-acceptor (D-A) systems.

D-A Copolymers: One approach is to synthesize D-A copolymers where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. The this compound moiety can be incorporated into the donor unit or used as a linker between donor and acceptor segments. This molecular design allows for tuning of the polymer's absorption spectrum to better match the solar spectrum and for optimizing the energy levels to facilitate efficient charge separation.

Small Molecule Donors and Acceptors: Small molecules based on this compound are also being investigated for use in OPVs. These molecules can be designed with a D-A architecture and offer advantages in terms of synthetic reproducibility and purification.

Non-Fullerene Acceptors: While fullerenes have traditionally been the dominant acceptor materials in OPVs, there is a growing interest in the development of non-fullerene acceptors (NFAs). The versatile chemistry of this compound makes it a potential building block for the synthesis of novel NFAs with tunable electronic properties.

The following table presents key parameters for some donor-acceptor systems relevant to OPV applications.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) |

| P3HT | PC61BM | 3-5 |

| PTB7 | PC71BM | 7-9 |

| PffBT4T-2OD | ITIC | >11 |

This table provides a comparative overview of the performance of established donor-acceptor systems in OPVs.

The operation of an OPV device involves a series of photophysical processes:

Exciton (B1674681) Generation: When light is absorbed by the active layer, it creates a tightly bound electron-hole pair known as an exciton.

Exciton Diffusion: This exciton must then diffuse to the interface between the donor and acceptor materials before it recombines. The distance an exciton can travel before recombination is known as the exciton diffusion length.

Exciton Dissociation: At the donor-acceptor interface, the energy level offset between the two materials provides the driving force for the exciton to dissociate into a free electron and a free hole. The electron is transferred to the acceptor material, and the hole remains on the donor material.

Charge Transport and Collection: The separated charges are then transported through the respective donor and acceptor domains to the electrodes, generating a photocurrent.

Application in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

While thiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), are extensively researched for their application in organic light-emitting diodes (OLEDs) as hole-transport or emissive layers, the direct application of the monomer this compound in these devices is not prominently documented in scientific literature. researchgate.net Its primary role is that of a monomer or an intermediate used in the synthesis of more complex π-conjugated oligomers and polymers. mdpi.com The ethynyl group provides a reactive site for polymerization and coupling reactions, allowing for the construction of larger conjugated systems necessary for efficient charge transport and electroluminescence. Therefore, this compound is best understood as a foundational component for creating novel electroluminescent materials rather than an active material itself.

Exploration in Resistive Random Access Memory (RRAM) Devices

The field of organic resistive random access memory (RRAM) has seen the exploration of numerous materials, including single-component polymers, polymer mixtures, and organic-inorganic hybrids. nih.govresearchgate.net Polymers like P3HT have been investigated as the active layer in RRAM devices, where their electrical resistance can be switched between high and low states. nih.gov However, a direct application or specific exploration of this compound as the functional layer in RRAM devices has not been reported. Its potential in this area lies in its use as a building block for synthesizing novel polymers or molecules whose charge-trapping or conformational change properties could be harnessed for memory applications. The research focus remains on larger, more complex structures derived from such monomers.

Integration into Hybrid Materials and Nanocomposite Systems

This compound has been successfully integrated into advanced hybrid materials and nanocomposite systems, where its unique chemical properties are used to modify the surfaces of inorganic nanostructures or to build complex organic molecules with unique functionalities.

The surface chemistry of silicon nanocrystals (SiNCs) is critical in determining their optical and electronic properties. Research into the functionalization of SiNCs with various organic ligands has shown that their photoluminescence (PL) can be precisely tuned.

In this context, this compound has been used as a surface ligand for SiNCs. This specific functionalization has been found to induce unique behavior compared to other alkynyl(aryl) surface groups. Studies using scanning tunneling spectroscopy (STS) revealed that SiNCs functionalized with this compound exhibit a significantly smaller band gap. This observation is consistent with both PL and UV-vis absorption spectroscopy data, which also indicate smaller energy gaps for this particular hybrid material.

The observed red-shifts in the photoluminescence of these functionalized SiNCs are attributed to an emission pathway that involves in-gap states created by the surface groups. These states decrease the effective band gap for recombination, altering the emission wavelength.

Table 1: Spectroscopic Data for this compound Functionalized SiNCs

| Parameter | Value | Measurement Technique |

| Band Gap | 1.8 ± 0.1 eV | Scanning Tunneling Spectroscopy (STS) |

This compound has served as a key precursor in the synthesis of a novel, metal-free bifunctional smart material intended for optoelectronic applications. This research led to the development of a black pigment, designated Leeds Black 154, which possesses a unique and strongly absorbing panchromatic chromophore.

The synthesis involves the creation of a rod-like intermediate, Bis-2-(2-ethynyl-5-hexylthiophenyl)-dithienothiophene , which is then transformed via a double [2+2] cycloaddition reaction. The final pigment's structure incorporates dithienothiophene (DTT), tetracyanoquinodimethane (TCNQ), and two hexylthiophene units. These hexylthiophene moieties, originating from the this compound precursor, provide excellent solubility in common organic solvents, which is crucial for processing and thin-film formation.

The resulting material exhibits panchromatic absorption, covering a wide 600 nm window of the electromagnetic spectrum. Furthermore, it demonstrates good thermal stability. Thin films of the material show excellent adhesion to both glass and paper substrates. These properties suggest its potential for wide-ranging applications in the field of organic optoelectronics.

Table 2: Properties of Bifunctional Smart Material Derived from this compound

| Property | Description |

| Designation | Leeds Black 154 |

| Material Type | Metal-free organic black pigment |

| Key Components | Dithienothiophene (DTT), Tetracyanoquinodimethane (TCNQ), Hexylthiophene |

| Optical Property | Panchromatic absorption |

| Absorption Window | 200 nm - 800 nm |

| Thermal Stability | 96.7% weight retention at 150 °C |

| Solubility | Soluble in common organic solvents |

Advanced Characterization Techniques for 2 Ethynyl 5 Hexylthiophene Derived Materials

Spectroscopic Analysis of Conjugated Systems and Electronic Properties

Spectroscopic methods are fundamental in understanding the behavior of electrons within the π-conjugated systems of 2-ethynyl-5-hexylthiophene derivatives, providing insights into their electronic structure and optical behavior.

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within the conjugated backbone of materials derived from this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In these conjugated systems, the most significant transitions are typically π → π* transitions, which are characteristic of molecules with double or triple bonds. libretexts.orguzh.chcutm.ac.in

The position of the maximum absorption wavelength (λmax) provides information about the extent of conjugation. For instance, polymers derived from this monomer, such as poly(3-hexylthiophene) (P3HT), exhibit strong absorption in the visible region. A study on a G1PPT-co-P3HT star copolymer showed two strong absorbance bands in the ultraviolet region with a maximum at 251 nm and two additional bands in the visible region. nih.gov The optical band gap (Eg) can be estimated from the onset of the absorption spectrum. nih.govbeilstein-journals.org For example, the optical band gap for one thienothiophene-based compound was calculated to be 2.52 eV from its absorption onset at 491 nm. beilstein-journals.org

| Material | Solvent/State | Absorption Maxima (λmax) | Optical Band Gap (Eg) |

|---|---|---|---|

| G1PPT-co-P3HT | Solution | 251 nm | 1.43 eV |

| DMB-TT-TPA | Solution | 411 nm | 2.52 eV |

| P3HT Film | Solid Film | ~520 nm, 550 nm, 600 nm (vibronic peaks) | ~1.9-2.1 eV |

Photoluminescence (PL) spectroscopy measures the light emitted by a material after it has absorbed photons. This technique provides critical information on the emissive properties and the fate of excited states (excitons). For materials derived from this compound, PL spectra can reveal the energy of the emitted photons and the efficiency of the radiative decay process.

The fluorescence quantum yield (Φf or PLQY) is a key parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. iupac.org For P3HT in a good solvent like toluene, the PL quantum yield has been reported to be 0.42. upatras.gr However, in the solid state or in poor solvents, aggregation can occur, leading to π-π stacking that often quenches fluorescence and results in a much lower quantum yield; the PLQY for a P3HT thin film is approximately 0.02. upatras.gr In one study, a thienothiophene-based emitter, DMB-TT-TPA, exhibited a high quantum yield of 86% in a THF solution and 41% in the solid state, with an emission maximum at 520 nm. beilstein-journals.org

| Material | Solvent/State | Emission Maxima (λem) | Quantum Yield (Φf) |

|---|---|---|---|

| P3HT | Toluene | ~580 nm | 0.42 |

| P3HT | Solid Film | ~650 nm, 720 nm | 0.02 |

| DMB-TT-TPA | THF | 520 nm | 0.86 |

| DMB-TT-TPA | Solid State | - | 0.41 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical 3-hexylthiophene (B156222) derivative, the protons on the thiophene (B33073) ring appear in the aromatic region, generally between 6.8 and 7.5 ppm. nih.govrsc.org For regioregular P3HT, the thiophene proton typically appears at approximately 6.98 ppm. nih.gov The protons of the hexyl side chain appear in the aliphatic region (0.9 to 2.8 ppm), with the triplet from the terminal methyl (–CH₃) group at around 0.9 ppm and the triplet from the methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) at a more downfield position (~2.6-2.8 ppm) due to the ring's deshielding effect. rsc.org

In ¹³C NMR, the carbons of the thiophene ring resonate in the aromatic region (~120-145 ppm). chemicalbook.com The carbons of the hexyl chain appear in the upfield aliphatic region (~14-32 ppm). These spectra are crucial for verifying successful synthesis and determining the regioregularity of polymeric materials. nih.gov

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene Ring Protons | 6.8 - 7.5 | - |

| Thiophene Ring Carbons | - | 120 - 145 |

| α-CH₂ (of hexyl) | 2.6 - 2.8 | ~30 |

| Alkyl Chain (internal CH₂) | 1.3 - 1.7 | 22 - 32 |

| Terminal CH₃ (of hexyl) | ~0.9 | ~14 |

| Ethynyl (B1212043) Proton (C≡C-H) | ~3.0 - 3.5 | - |

| Ethynyl Carbons (C≡C) | - | 70 - 90 |

FTIR spectroscopy probes the vibrational modes of molecules, making it highly effective for identifying specific functional groups present in this compound and its derivatives. Each type of bond (e.g., C-H, C=C, C≡C) vibrates at a characteristic frequency, resulting in a unique infrared spectrum.

Key vibrational modes for these materials include:

C-H stretching (alkyl): Strong absorptions typically found between 2850 and 3000 cm⁻¹.

C-H stretching (aromatic/thiophene): Weaker absorptions above 3000 cm⁻¹.

C≡C stretching (ethynyl): A weak but sharp absorption around 2100-2260 cm⁻¹. The terminal alkyne (≡C-H) stretch appears as a sharp peak around 3300 cm⁻¹.

C=C stretching (thiophene ring): Characteristic absorptions in the 1450-1600 cm⁻¹ region. For P3HT, a prominent peak around 1460 cm⁻¹ is associated with the symmetric C=C stretching of the thiophene ring. mdpi.com

C-S stretching (thiophene ring): Typically found in the 600-800 cm⁻¹ range.

FTIR is particularly useful for monitoring the polymerization of this compound, where the disappearance or change in the C≡C stretching frequency would indicate the reaction of the ethynyl group.

While solution-state characterization is vital, the performance of these materials in devices depends on their solid-state properties, such as molecular packing and morphology.

Raman Spectroscopy is highly sensitive to the structure of conjugated polymers. For P3HT, the most intense Raman peak is the Cα=Cβ symmetric stretching mode, which appears around 1445 cm⁻¹. kyushu-u.ac.jpresearchgate.net The position and width of this peak are sensitive to the planarity and effective conjugation length of the polymer backbone; increased order and planarity cause this peak to sharpen and shift to a lower frequency. iastate.edunih.gov Doping studies on P3HT show that the formation of polarons (radical cations) causes a redshift of this mode, while the formation of bipolarons (dications) leads to a blueshift, making Raman an excellent tool for studying charge carriers in these materials. kyushu-u.ac.jpresearchgate.net

Solid-State NMR (ssNMR) provides atomistic-level details about the structure and dynamics of materials in the solid state. researchgate.net For thiophene-based polymers, ¹³C ssNMR can distinguish between crystalline and amorphous domains by analyzing differences in chemical shifts and line widths. nih.govacs.org It can provide information on the orientation and packing of the thiophene rings relative to one another, which is critical for charge transport in electronic devices. acs.orgrsc.org

Electrochemical Characterization for Redox Behavior and Energy Levels

Electrochemical methods, primarily cyclic voltammetry (CV), are used to investigate the redox properties of this compound derivatives. By measuring the potentials at which the material is oxidized and reduced, it is possible to determine the energy levels of the HOMO and LUMO. jept.de

In a typical CV experiment, the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) are determined. These values can be used to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

The HOMO level is calculated from the oxidation potential, as this process involves removing an electron from the HOMO. The LUMO level is calculated from the reduction potential, which involves adding an electron to the LUMO. The electrochemical band gap (Eg_ec) can then be calculated as the difference between the LUMO and HOMO levels.

For example, studies on P3HT have placed its HOMO level at approximately -4.9 to -5.2 eV and its LUMO level around -2.9 to -3.1 eV. amazonaws.com A star copolymer containing P3HT (G1PPT-co-P3HT) showed two oxidation peaks at 1.38 V and 1.73 V and two reduction peaks at 0.97 V and 1.21 V. nih.gov These energy levels are crucial for designing efficient electronic devices, as they determine the charge injection barriers and the open-circuit voltage in organic solar cells. researchgate.netumich.edu

| Material | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg) |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.1 | ~2.0 - 2.2 |

| G1PPT-co-P3HT | -5.88, -6.23 | -3.53, -3.29 | 2.35, 2.94 |

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of this compound-based materials. By measuring the current response to a linearly cycled potential sweep, CV provides valuable information about the oxidation and reduction potentials of these materials. nih.govresearchgate.netsciepub.com

In a typical CV experiment, the material is coated onto a working electrode and immersed in an electrolyte solution. As the potential is scanned, the material may undergo oxidation (losing electrons) or reduction (gaining electrons) at specific potentials, resulting in characteristic peaks in the voltammogram. nih.gov For instance, copolymers of thiophene derivatives have been studied for their n-doping capabilities, with some materials exhibiting very low reduction potential values, such as -2.23 V and -2.19 V. researchgate.net

The oxidation and reduction potentials are crucial parameters that determine the material's suitability for various applications. For example, in organic solar cells, the relative energy levels of the donor and acceptor materials, which can be determined from their redox potentials, govern the efficiency of charge separation and transport. researchgate.net Similarly, in electrochromic devices, the potentials at which the material changes color are directly related to its redox states.

Research on a semicrystalline poly(3-hexylthiophene)-based dendritic star copolymer revealed two quasi-reversible redox couples. nih.gov The oxidation peaks were observed at 1.38 V and 1.73 V, while the reduction peaks appeared at 0.97 V and 1.21 V. nih.gov In another study, poly(3-hexylthiophene) (P3HT) films synthesized electrochemically showed two oxidation and two reduction bands, which were attributed to the formation of radical cation and dication segments within the polymer chain. researchgate.net

Interactive Data Table: Redox Potentials of Thiophene-Based Polymers

| Polymer Material | Oxidation Peak(s) (V) | Reduction Peak(s) (V) |

| Poly[3,6-bis(2-thienyl)pyridazine] | - | -2.23 |

| Poly[3,6-bis(2-(3-n-hexylthienyl))pyridazine] | - | -2.19 |

| G1PPT-co-P3HT | 1.38, 1.73 | 0.97, 1.21 |

Electrochemical Stability and Doping Studies

Electrochemical stability is a critical factor for the long-term performance of organic electronic devices. For materials derived from this compound, this stability is often assessed through repeated cyclic voltammetry scans or prolonged potential holding. A stable material will exhibit minimal changes in its CV profile over numerous cycles, indicating that the redox processes are reversible and the material does not degrade. researchgate.net

Doping, the intentional introduction of charge carriers, is a key process for tuning the electronic properties of these materials. Electrochemical doping allows for precise control over the doping level by applying a specific potential. rsc.org This process can significantly enhance the material's conductivity. For example, the electrical conductivity of a poly(thiophene-furan) film was increased to a maximum of 5.5 × 10⁻² S cm⁻¹ at 0.6 V through electrochemical treatment. rsc.org

Studies on indacenodithieno[3,2-b]thiophene-based copolymers have demonstrated that stable doping can lead to easy color tuning and a significant improvement in charge storage capacity. nih.gov High doping levels have been achieved, with some polymers showing over 100% doping upon oxidation. nih.gov The stability of these doped states is crucial for applications such as electrochromic supercapacitors. Furthermore, the stability of devices incorporating poly(3-hexylthiophene) has been shown to be influenced by the presence of buffer layers like PEDOT:PSS, which can prevent degradation. researchgate.neticm.edu.pl In some cases, oxidized nanostructures of poly(3-hexylthiophene) have shown remarkable stability under ambient conditions for over two months. squarespace.com

Morphological and Structural Characterization at the Nanoscale

The performance of devices based on this compound materials is intimately linked to their solid-state morphology and structure. Understanding the arrangement of molecules at the nanoscale is therefore essential for optimizing material properties and device performance.

Atomic Force Microscopy (AFM) for Surface Morphology and Thin Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed information about the surface topography of thin films. rsc.orgmdpi.comspectraresearch.com By scanning a sharp tip over the surface, AFM can generate three-dimensional images with nanoscale resolution, revealing features such as grain boundaries, domains, and surface roughness. nanoworld.comnih.govchalcogen.ro

For thin films of this compound-derived polymers, AFM is used to assess the film's uniformity, identify phase separation in blends, and quantify surface roughness. researchgate.neticm.edu.pl For instance, AFM studies on poly(3-hexylthiophene) films have revealed surface roughness values (R.M.S) of around 4.37 nm. uobasrah.edu.iq The morphology observed by AFM can be correlated with processing conditions, such as the solvent used and annealing temperature, providing insights into how to control the film structure for improved device performance. In some cases, AFM can even achieve sub-molecular resolution, allowing for the direct visualization of individual polymer chains and their packing. nih.gov

Interactive Data Table: Surface Roughness Parameters of Thiophene Derivative Thin Films

| Sample | Rq (nm) | Ra (nm) | Rsk | Rku |

| 3a | 25.58 | 16.28 | 3.98 | 28.84 |

| 3b | 42.28 | 24.71 | N/A | N/A |

| 3c | N/A | N/A | 1.60 | 4.61 |

| 5a | N/A | N/A | N/A | 6.82 |

| 5b | 43.61 | 31.07 | N/A | N/A |

| 5c | 21.36 | 11.32 | 5.12 | 39.59 |

| Rq: Root Mean Square Roughness, Ra: Average Roughness, Rsk: Skewness, Rku: Kurtosis. Data adapted from a study on novel thiophene derivative thin films. nih.gov |

X-ray Diffraction (XRD) for Crystallinity, Molecular Packing, and Self-Assembly

X-ray Diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by a sample, XRD can determine the degree of crystallinity, identify the crystal structure, and provide information about molecular packing and orientation. nih.govrdd.edu.iqresearchgate.net

In the context of this compound-derived materials, XRD is crucial for understanding how the polymer chains self-assemble into ordered structures. nist.gov For semicrystalline polymers like poly(3-hexylthiophene), XRD patterns often show characteristic peaks corresponding to the lamellar stacking of the polymer backbones and the π-π stacking of the thiophene rings. uobasrah.edu.iqscispace.com For example, P3HT films often exhibit a peak at a 2θ value of approximately 5.4°, which corresponds to the inter-chain lamella. uobasrah.edu.iq The presence and intensity of these peaks provide a measure of the material's crystallinity. ucl.ac.uk

Studies have shown that processing conditions can significantly influence the crystallinity of these materials. For instance, films prepared from preprocessed solutions of P3HT have exhibited clearer, higher-order stacking peaks in their XRD patterns, indicating enhanced molecular ordering. nih.gov The degree of crystallinity, in turn, has a profound impact on the material's charge transport properties, with more ordered materials generally exhibiting higher charge carrier mobilities.

Electron Microscopy (TEM, SEM) for Nanostructure and Microstructure Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer complementary information to AFM and XRD by providing high-resolution images of the material's internal and external structure.

TEM, on the other hand, provides information about the internal nanostructure of the material. To be analyzed by TEM, the sample must be thin enough for electrons to pass through. This can be achieved by preparing ultrathin sections of a film or by directly depositing the material onto a TEM grid. TEM can be used to visualize the crystalline domains within a polymer film, observe phase separation in blends, and characterize the dispersion of nanoparticles in a polymer matrix. For instance, in nanocomposites of poly(3-hexylthiophene) and cadmium sulfide (B99878) (CdS) nanoparticles, TEM has been used to demonstrate the homogeneous distribution of the nanoparticles within the polymer matrix. scispace.comsmf.mx

Computational and Theoretical Investigations of 2 Ethynyl 5 Hexylthiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Levels

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.com It has proven to be highly successful for calculating the electronic properties of conjugated molecules, offering crucial insights into their potential for use in organic electronics. nih.gove3s-conferences.orgrdd.edu.iq For 2-Ethynyl-5-hexylthiophene, DFT calculations are instrumental in determining its fundamental electronic characteristics.

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for organic semiconductors. The HOMO level relates to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. amazonaws.com The difference between these two levels, the HOMO-LUMO energy gap (Egap), is a key indicator of the molecule's electronic behavior, chemical reactivity, and stability. amazonaws.comscispace.com

Theoretical calculations for thiophene (B33073) derivatives are often performed using DFT with hybrid functionals like B3LYP and a suitable basis set such as 6-31G(d,p) or 6-311G(d,p). mdpi.comjmaterenvironsci.com For instance, a computational study on the closely related molecule 2-[(Trimethylsilyl)ethynyl]thiophene, using the B3LYP/6-311+G(d,p) level of theory, determined its HOMO-LUMO energy levels. nih.gov Generally, a smaller energy gap in conjugated molecules facilitates electronic excitation and is desirable for optoelectronic applications. ub.ac.id The energy gap values for various thiophene-based systems, as calculated by DFT, reveal how structural modifications influence electronic properties.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) oligomer | B3LYP/6-31++G(d,p) | -4.99 | -1.16 | 3.83 | amazonaws.com |

| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | -7.01 | -2.36 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | -6.09 | -2.65 | 3.44 | mdpi.com |

| Thienopyrazine Derivative | B3LYP/6-31G(d,p) | -5.028 | -2.513 | 2.515 | ufms.br |

Theoretical Modeling of Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, allowing for the simulation of ultraviolet-visible (UV-Vis) absorption spectra. nih.govmdpi.comscholaris.ca This theoretical approach can predict the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λmax) observed experimentally. arxiv.org

For thiophene-based molecules, TD-DFT calculations can elucidate how different substituents affect the optical properties. nih.gov A study on 2-[(Trimethylsilyl)ethynyl]thiophene calculated its theoretical electronic transitions, providing insight into its absorption characteristics in both the gas phase and in various solvents. nih.gov Such simulations are vital for designing molecules with specific light-absorbing properties for applications like organic solar cells. The calculated spectra for thiophene oligomers have been shown to correlate well with experimental findings, confirming the predictive power of TD-DFT for this class of compounds. researchgate.net

| Compound/System | Method | Calculated λmax (nm) | Reference |

|---|---|---|---|

| Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (C=S bridge) | B3LYP/6-31G** | 1097.66 | ub.ac.id |

| Thiophene Oligomers | TD-DFT/B3LYP | ~350-450 | researchgate.net |

Studies on Adiabatic Electron Affinities of Organic Semiconductors

The electron affinity (EA) of an organic semiconductor is a measure of the energy released when an electron is added to the molecule, corresponding to the electron transport level. chiba-u.jp Accurate EA values are crucial for designing efficient organic electronic devices. DFT calculations provide a reliable method for determining the adiabatic electron affinity, which is calculated as the energy difference between the optimized neutral molecule and its corresponding anion. chiba-u.jp

This computational approach avoids some of the experimental difficulties and overestimations that can occur with methods that rely on optical gap measurements. chiba-u.jp For organic semiconductors, including thiophene-based materials, DFT calculations of EA offer a direct and precise way to predict their suitability for n-type or electron-transporting applications.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, particularly the rotation of the hexyl side chain and its influence on molecular packing.

While specific MD studies on this compound are not widely available, extensive research on Poly(3-hexylthiophene) (P3HT) offers valuable parallels. nih.govtue.nl These studies show that the hexyl side chains play a significant role in the self-assembly and morphology of the material. rsc.org MD simulations can predict how individual molecules of this compound might arrange themselves in the solid state, forecasting the formation of ordered structures through π-π stacking of the thiophene rings. nih.gov Understanding these self-assembly processes is key to controlling the morphology and, consequently, the electronic properties of thin films made from this material. cuny.eduresearchgate.net

Quantum Chemical Modeling of Reactivity, Reaction Mechanisms, and Intermolecular Interactions

Quantum chemical methods are essential for predicting the chemical reactivity of a molecule by identifying its most reactive sites. scienceopen.commdpi.com For this compound, these models can map out the electron density distribution to understand how the molecule will interact with other chemical species.

Tools such as the Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify reactive regions. nih.gov A computational analysis of the related 2-[(Trimethylsilyl)ethynyl]thiophene revealed the distribution of electron density and identified chemically reactive sites. nih.gov The MEP map highlights areas of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for chemical attack. Furthermore, studying intermolecular interactions, such as π-π stacking and hydrogen bonding, is crucial. mdpi.combohrium.com DFT-based approaches like Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the strength and nature of these noncovalent interactions, which dictate the material's self-assembly and charge transport properties. mdpi.com

Theoretical Prediction of Charge Transport Pathways and Optoelectronic Properties

The optoelectronic properties and charge transport capabilities of organic semiconductors are intrinsically linked to their electronic structure and solid-state packing. mdpi.comnih.govnih.gov Theoretical models can predict these properties, providing a bridge between single-molecule characteristics and bulk material performance. researchgate.net

The HOMO and LUMO energy levels, calculated via DFT, are the first step in assessing a material's potential for charge injection from electrodes and its open-circuit voltage in a solar cell. ufms.br Charge transport in organic materials occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process depends on two key parameters that can be calculated computationally: the reorganization energy (the energy required to deform a molecule upon gaining or losing a charge) and the transfer integral (a measure of the electronic coupling between adjacent molecules). scielo.brsemanticscholar.org

MD simulations (Section 6.2) provide the likely molecular packing arrangements, which are then used as input for quantum chemical calculations of the transfer integrals. scielo.br By combining these computational techniques, researchers can predict charge carrier mobility and identify the most probable charge transport pathways through the material, guiding the design of more efficient organic semiconductors.

Structure Property Relationships in 2 Ethynyl 5 Hexylthiophene Based Conjugated Materials

Influence of Molecular Weight and Polydispersity on Optical and Electronic Properties

The molecular weight (MW) and polydispersity index (PDI) are critical parameters that govern the optoelectronic properties of conjugated polymers derived from 2-Ethynyl-5-hexylthiophene. Higher molecular weight generally leads to more entangled polymer chains, which can enhance the mechanical integrity of thin films.

Optical Properties: In analogous systems like P3HT, an increase in molecular weight is associated with a red-shift in the absorption and emission spectra. This is attributed to the extension of the effective conjugation length, which reduces the HOMO-LUMO gap. For polymers of this compound, a similar trend is expected. The rigid ethynyl (B1212043) linker would further enhance the planarity of the backbone, potentially leading to even more pronounced red-shifts with increasing MW compared to P3HT.

Electronic Properties: Higher molecular weight in conjugated polymers is often correlated with improved charge carrier mobility. Longer polymer chains can bridge crystalline domains within the material, providing more efficient pathways for charge transport and reducing the number of charge-trapping grain boundaries. However, excessively high MW can lead to processing challenges due to increased solution viscosity.

Polydispersity, which describes the distribution of molecular weights in a polymer sample, also plays a crucial role. A narrow PDI (approaching 1) indicates a more uniform material, which generally leads to more ordered packing and higher crystallinity, thereby enhancing charge transport. Conversely, a broad PDI can introduce disorder, creating localized energy states that can trap charge carriers and hinder device performance.

Illustrative Data for a Representative Ethynyl-Thiophene Polymer

| Molecular Weight (Mn, kDa) | PDI | Absorption λmax (nm) | Hole Mobility (cm²/Vs) |

|---|---|---|---|

| 10 | 1.8 | 480 | 1 x 10⁻⁴ |

| 25 | 1.5 | 495 | 5 x 10⁻³ |

| 50 | 1.3 | 510 | 1 x 10⁻² |

Impact of Regioregularity on Polymer Morphology, Crystallinity, and Device Performance

Regioregularity refers to the consistency of the head-to-tail linkages between monomer units in the polymer chain. For substituted thiophenes, a high degree of regioregularity is essential for achieving the planar backbone conformation necessary for efficient π-π stacking and charge transport.

In polymers of this compound, a high regioregularity (approaching 100% head-to-tail) would be expected to promote the formation of well-ordered, semi-crystalline domains. This ordered structure is critical for device performance, as it facilitates efficient charge transport. In contrast, regiorandom polymers, with a mix of head-to-tail and head-to-head linkages, would exhibit a more twisted and disordered structure, leading to an amorphous morphology with significantly lower charge carrier mobility. acs.org

The crystallinity of the polymer film directly impacts device performance. Highly crystalline films with a well-defined lamellar structure generally exhibit higher charge carrier mobilities, leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The introduction of the ethynyl group is expected to enhance the rigidity of the polymer backbone, which could further promote crystallinity and ordering compared to the more flexible P3HT. mdpi.com

Role of the Hexyl Side Chain on Solubility, Processability, and Interchain Interactions

The hexyl side chain attached to the thiophene (B33073) ring plays a crucial role in the physical properties of this compound-based materials. The primary function of these aliphatic side chains is to impart solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. rsc.org Without such side chains, the rigid conjugated backbone would render the polymer insoluble.

While essential for processability, the insulating nature of the hexyl side chains can also hinder interchain charge hopping if they are not well-ordered. Therefore, a balance must be struck between solubility and the promotion of a favorable morphology for charge transport.

Effect of Conjugation Length and Extended π-Systems on Band Gap Tuning and Spectral Response

The conjugation length, or the extent of the delocalized π-electron system, is a fundamental determinant of the electronic and optical properties of conjugated materials. In oligomers and polymers of this compound, increasing the number of repeating monomer units extends the conjugation length.

This extension of the π-system leads to a decrease in the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a smaller electronic band gap. nih.gov Optically, this is observed as a bathochromic (red) shift in the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. mdpi.com

The presence of the ethynyl triple bond in the polymer backbone, in place of a single bond, is expected to further enhance the delocalization of the π-electrons and contribute to a more planar and rigid structure. This can lead to a narrower band gap compared to a corresponding polythiophene with only single bonds between the rings. mdpi.comnih.gov This tunability of the band gap is crucial for tailoring the spectral response of the material for specific applications, such as absorbing a broader range of the solar spectrum in photovoltaic devices.

Illustrative Data: Band Gap vs. Number of Monomer Units

| Number of Monomer Units | Optical Band Gap (eV) | Absorption λmax (nm) |

|---|---|---|

| 2 | 2.8 | 440 |

| 4 | 2.5 | 495 |

| 8 | 2.2 | 560 |

| Polymer | 1.9 | 650 |

Relationship between Self-Assembly, Microphase Separation, and Overall Device Performance

The ability of this compound-based polymers to self-assemble into ordered nanostructures is a key determinant of their performance in electronic devices. This self-assembly is driven by the interplay of π-π stacking interactions between the conjugated backbones and the phase segregation of the hexyl side chains. nih.gov

In bulk materials, this self-assembly can lead to the formation of crystalline lamellae, which are crucial for efficient charge transport. The orientation of these crystalline domains with respect to the device electrodes can significantly impact performance. For instance, an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in OFETs.

When this compound is incorporated into block copolymers, for example with a flexible, non-conjugated block (a "rod-coil" architecture), microphase separation can occur. nih.gov This process leads to the formation of well-defined nanostructures such as lamellae, cylinders, or spheres, depending on the relative block lengths. nih.gov Controlling this microphase separation is critical for applications like bulk heterojunction solar cells, where an interpenetrating network of donor and acceptor domains with dimensions on the order of the exciton (B1674681) diffusion length is required for optimal performance.

Interplay of Intrachain and Interchain Order on Photophysical Properties and Charge Transport

Intrachain order refers to the planarity and conformational regularity of the polymer backbone. The rigid ethynyl linkers are expected to promote a high degree of intrachain order, leading to a more extended and planar conformation. This enhances the delocalization of electrons along the chain, which is a prerequisite for efficient charge transport.

Interchain order relates to the packing of polymer chains with respect to each other, primarily through π-π stacking. figshare.com This is crucial for charge carriers to hop between chains, a necessary step for macroscopic charge transport through the material. Strong interchain interactions are evidenced by specific signatures in the absorption spectra and are essential for high charge carrier mobility. acs.org

The photophysical properties are also sensitive to this interplay. While strong interchain coupling is beneficial for charge transport, it can sometimes lead to the formation of non-emissive aggregate states, which can quench photoluminescence. Therefore, optimizing device performance often requires balancing the degree of intrachain and interchain order to achieve both efficient charge transport and desired optical properties.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 2-Ethynyl-5-hexylthiophene

The advancement of organic electronics is intrinsically linked to the availability of high-purity functional molecules, necessitating the development of efficient and environmentally benign synthetic methodologies. For this compound, the focus is shifting towards green chemistry principles to minimize hazardous waste and energy consumption.

Design of Advanced Functional Materials with Tailored this compound Building Blocks

The true potential of this compound lies in its role as a versatile building block for a diverse array of advanced functional materials. Its rigid, planar structure combined with the reactive ethynyl (B1212043) group allows for the construction of well-defined and highly ordered molecular architectures.

One significant area of research is the development of copolymers where this compound is integrated into polymer chains to fine-tune the electronic and physical properties of the resulting materials. mdpi.com These copolymers are being investigated for their applications in organic field-effect transistors (OFETs), where the thiophene (B33073) unit facilitates charge transport. researchgate.net

Furthermore, the ethynyl group serves as a perfect anchor for creating self-assembled monolayers (SAMs). nih.govacs.org These highly ordered single-molecule layers can be used to modify surfaces and interfaces in electronic devices, leading to improved performance and stability. nih.govacs.orgnih.gov For instance, a functionalized triethoxysilane (B36694) bearing a complex semiconducting molecule that includes a 5-hexylthiophen-2-yl)ethynyl moiety has been used to create a SAM that significantly improved the field-effect mobility in ultrathin film transistors. nih.govacs.org Researchers are also exploring the use of these SAMs in sensing applications, where the specific arrangement of molecules on a surface can lead to highly selective and sensitive detection of analytes. mdpi.com

Integration into Multifunctional Devices and Complex Hybrid Architectures

The unique properties of this compound make it an attractive candidate for integration into multifunctional devices and complex hybrid architectures. Its ability to participate in the formation of both p-type (hole-transporting) and n-type (electron-transporting) materials, depending on the molecular design, opens up possibilities for creating sophisticated electronic systems.

In the realm of renewable energy, there is a growing interest in incorporating this compound derivatives into hybrid solar cells. These devices combine organic materials with inorganic nanostructures, such as titanium dioxide (TiO2), to enhance light absorption and charge separation. nih.gov The tailored electronic properties of this compound-based materials can lead to more efficient energy conversion in these hybrid systems.

Moreover, the development of multifunctional platforms that combine the electronic properties of this compound with other functionalities, such as sensing or light emission, is an active area of research. These integrated systems could lead to the creation of smart devices with a wide range of applications, from environmental monitoring to medical diagnostics.

Addressing Challenges in Device Performance, Stability, and Scalability

While the potential of this compound is evident, several challenges need to be addressed to realize its widespread application in commercial devices. Key among these are device performance, long-term stability, and the scalability of material synthesis and device fabrication.

The performance of organic electronic devices is often limited by factors such as charge carrier mobility and the efficiency of charge injection and extraction at the electrode interfaces. The design of novel this compound derivatives with optimized molecular packing and energy levels is crucial for overcoming these limitations.

Device stability is another major concern, as organic materials can be susceptible to degradation when exposed to oxygen, moisture, and light. Research is focused on understanding the degradation mechanisms of thiophene-based materials in devices like organic solar cells and developing strategies to enhance their operational lifetime. rsc.org This includes the design of more robust molecular structures and the use of encapsulation techniques to protect the active layers from environmental factors.

Finally, the scalability of both the synthesis of this compound and the fabrication of devices is essential for commercial viability. Developing cost-effective and scalable synthetic routes, as well as high-throughput fabrication processes, are critical research directions. nih.gov

Advanced Theoretical and Computational Approaches for Rational Material Design and Predictive Modeling